molecular formula C9H7ClN2 B1433855 2-Chloro-4-methyl-1,5-naphthyridine CAS No. 1820706-22-6

2-Chloro-4-methyl-1,5-naphthyridine

Cat. No.: B1433855
CAS No.: 1820706-22-6
M. Wt: 178.62 g/mol
InChI Key: NWMZMQFJBUYHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, specifically, has a chlorine atom at the second position and a methyl group at the fourth position on the naphthyridine ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1,5-naphthyridine typically involves the chlorination of 4-methyl-1,5-naphthyridine. One common method is the reaction of 4-methyl-1,5-naphthyridine with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction introduces the chlorine atom at the second position of the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,5-naphthyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-methyl-1,5-naphthyridine, while oxidation can produce this compound-3-oxide.

Scientific Research Applications

2-Chloro-4-methyl-1,5-naphthyridine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal complexes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,5-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chlorine and methyl groups can influence its binding affinity and specificity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,5-naphthyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2-Chloro-1,5-naphthyridine: Lacks the methyl group, which can influence its chemical properties and interactions.

    2,4-Dichloro-1,5-naphthyridine:

Uniqueness

2-Chloro-4-methyl-1,5-naphthyridine is unique due to the specific positioning of the chlorine and methyl groups on the naphthyridine ring. This unique structure can result in distinct chemical reactivity and biological properties compared to other naphthyridine derivatives.

Properties

IUPAC Name

2-chloro-4-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMZMQFJBUYHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-1,5-naphthyridine
Reactant of Route 3
2-Chloro-4-methyl-1,5-naphthyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-methyl-1,5-naphthyridine
Reactant of Route 5
2-Chloro-4-methyl-1,5-naphthyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methyl-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.